(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chiral organic compound that features both amino and hydroxyl functional groups. The presence of a bromine atom and a methoxy group on the aromatic ring adds to its chemical complexity and potential reactivity. This compound can be of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino alcohol through a series of reactions, including reduction and amination.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or reagents to obtain the desired (1S,2S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The aromatic bromine can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: Pd/C with H2, or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), or ROH (Alcohols).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL exerts its effects depends on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways to achieve the desired effect.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3-bromo-5-methoxyphenyl)ethanol: A similar compound with a different carbon backbone.
1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL: A compound with a chlorine atom instead of bromine.
Uniqueness
Chirality: The specific (1S,2S) configuration may impart unique biological activity.
Functional Groups: The combination of amino, hydroxyl, bromine, and methoxy groups provides a unique set of chemical properties.
Properties
Molecular Formula |
C10H14BrNO2 |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI Key |
FGSNBNPQIMTPQI-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)Br)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Br)OC)N)O |
Origin of Product |
United States |
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